molecular formula C7H7NO2S B8772178 2-(2-Nitroprop-1-en-1-yl)thiophene

2-(2-Nitroprop-1-en-1-yl)thiophene

Cat. No.: B8772178
M. Wt: 169.20 g/mol
InChI Key: HMPLFCAOIJOKGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Nitroprop-1-en-1-yl)thiophene is a useful research compound. Its molecular formula is C7H7NO2S and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-nitroprop-1-enyl)thiophene

InChI

InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3

InChI Key

HMPLFCAOIJOKGX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CS1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

5.0 g (44.6 mmol) 3-formylthiophene are dissolved together with 8.9 ml (124.8 mmol) nitroethane, 5.3 ml (53.5 mmol) butylamine in 25.1 ml glacial acetic acid (454.7 mmol) and heated to 80° C. After two hours the mixture is cooled and the precipitate formed is suction filtered and washed with copious amounts of water. The crude product thus obtained is dissolved in ethyl acetate, dried on sodium sulphate and evaporated down i. vac.
Quantity
5 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
25.1 mL
Type
reactant
Reaction Step One

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